7-Hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Overview
Description
2’-Methoxykurarinone is a naturally occurring compound isolated from the roots of Sophora flavescens. It is a dimethoxyflavanone, specifically a derivative of kurarinone, where the hydroxy group at position 2’ is replaced by a methoxy group . This compound exhibits various biological activities, including cytotoxicity against human myeloid leukemia HL-60 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxykurarinone involves the methoxylation of kurarinone. The process typically includes the following steps:
Starting Material: Kurarinone, which is isolated from the roots of Sophora flavescens.
Methoxylation: The hydroxy group at position 2’ of kurarinone is replaced by a methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of 2’-Methoxykurarinone follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Kurarinone is extracted from Sophora flavescens roots.
Methoxylation: Large-scale methoxylation is carried out using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxykurarinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavanones.
Scientific Research Applications
2’-Methoxykurarinone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavanone derivatives.
Biology: Studied for its cytotoxic effects on cancer cells, particularly human myeloid leukemia HL-60 cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2’-Methoxykurarinone involves several molecular targets and pathways:
Anti-inflammatory and Antipyretic Effects: It down-regulates the receptor activator of nuclear factor-κB ligand (RANKL) signaling, inhibiting osteoclastogenesis and bone resorption.
Antineoplastic Effects: Exhibits cytotoxicity against human myeloid leukemia HL-60 cells by inducing apoptosis.
Antidiabetic Effects: Enhances insulin signaling by increasing insulin-stimulated Akt phosphorylation.
Comparison with Similar Compounds
Similar Compounds
Kurarinone: The parent compound of 2’-Methoxykurarinone, with a hydroxy group at position 2’ instead of a methoxy group.
Sophoraflavanone G: Another flavanone isolated from Sophora flavescens with similar biological activities.
Leachianone A: A lavandulyl flavanone with cytotoxic activity against human myeloid leukemia HL-60 cells.
Uniqueness
2’-Methoxykurarinone is unique due to its specific methoxy substitution at position 2’, which enhances its biological activities, particularly its cytotoxicity against cancer cells and its anti-inflammatory properties .
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-15(2)7-8-17(16(3)4)11-20-21(29)13-25(32-6)26-22(30)14-24(33-27(20)26)19-10-9-18(28)12-23(19)31-5/h7,9-10,12-13,17,24,28-29H,3,8,11,14H2,1-2,4-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQQSUPNZAWEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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